4-(2,6-Dichloro-phenylsulfanyl)-piperidine
Description
Historical Context and Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of natural products and synthetic pharmaceuticals. nih.gov Its journey in science began in 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. Since then, the piperidine scaffold has proven to be a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.
The significance of the piperidine moiety is underscored by its presence in a wide array of FDA-approved drugs. nih.gov This prevalence is not coincidental; the piperidine ring offers a unique combination of properties that make it highly attractive for drug design. Its saturated, non-aromatic nature allows for a three-dimensional geometry, which can lead to more specific interactions with biological targets compared to flat, aromatic systems. Furthermore, the nitrogen atom in the piperidine ring can be readily modified, providing a handle for altering the compound's physicochemical properties, such as its solubility and basicity, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
Academic Rationale for Investigating 4-(2,6-Dichloro-phenylsulfanyl)-piperidine within Heterocyclic Compound Research
While specific research on this compound is not extensively documented in publicly available literature, the academic rationale for its investigation can be inferred from the structural features of the molecule. The compound can be deconstructed into two key components: the piperidine ring and the 2,6-dichlorophenylsulfanyl group. The interest in synthesizing and evaluating such a compound stems from the principles of medicinal chemistry, where novel molecules are designed to explore new chemical space and potentially identify new bioactive agents.
The piperidine core, as previously discussed, provides a proven scaffold with favorable pharmacokinetic properties. The introduction of a substituent at the 4-position, in this case, a dichlorophenylsulfanyl group, is a strategic modification aimed at exploring specific biological interactions. The sulfur atom introduces a flexible linker, while the phenyl ring provides a platform for interactions with aromatic residues in a biological target.
The presence of two chlorine atoms on the phenyl ring is particularly noteworthy. Halogen atoms, especially chlorine, are often incorporated into drug candidates to modulate their metabolic stability and lipophilicity. The 2,6-dichloro substitution pattern creates a sterically hindered environment around the sulfur atom, which could influence the compound's conformational preferences and its binding to a target protein. This specific substitution pattern is a common strategy in drug design to enhance potency and selectivity. Therefore, the investigation of this compound is a logical step in the systematic exploration of substituted piperidines as potential therapeutic agents.
Below is a data table outlining the key chemical features of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₃Cl₂NS |
| Molecular Weight | 262.20 g/mol |
| CAS Number | 1706450-91-0 |
| IUPAC Name | 4-(2,6-dichlorophenyl)sulfanylpiperidine |
Overview of Current Research Trajectories for Novel Bioactive Heterocyclic Compounds
The quest for novel bioactive heterocyclic compounds is a dynamic and rapidly advancing field. Several key research trajectories are shaping the future of drug discovery in this area.
One of the most significant trends is the use of computational tools and in silico methods for the rational design of new heterocyclic molecules. These approaches allow researchers to model the interactions between a potential drug molecule and its biological target, enabling the design of compounds with improved affinity and selectivity. This computational-first approach can significantly accelerate the drug discovery process and reduce the reliance on traditional high-throughput screening of large compound libraries.
Another major area of focus is the development of novel synthetic methodologies. Advances in catalysis, including photoredox and electrocatalysis, are providing chemists with new tools to construct complex heterocyclic scaffolds with greater efficiency and precision. nih.gov These new synthetic methods are expanding the accessible chemical space, allowing for the creation of molecules with previously unattainable architectures.
Furthermore, there is a growing interest in exploring new biological targets for heterocyclic compounds. While traditional targets such as enzymes and receptors remain important, researchers are increasingly looking towards more challenging targets, including protein-protein interactions and allosteric binding sites. The structural diversity of heterocyclic compounds makes them well-suited for tackling these complex biological targets.
Finally, the principles of green chemistry are becoming increasingly integrated into the synthesis of bioactive heterocycles. The development of more sustainable and environmentally friendly synthetic routes is a key priority, aiming to reduce the environmental impact of pharmaceutical manufacturing.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13Cl2NS |
|---|---|
Molecular Weight |
262.2 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanylpiperidine |
InChI |
InChI=1S/C11H13Cl2NS/c12-9-2-1-3-10(13)11(9)15-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 |
InChI Key |
GIRVPGIELNQZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1SC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations for 4 2,6 Dichloro Phenylsulfanyl Piperidine
Strategic Approaches to the Piperidine (B6355638) Core Synthesis
The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved medications. digitellinc.com Consequently, a vast array of synthetic methods for its construction has been developed, ranging from classical cyclization reactions to modern chemo-enzymatic and catalytic asymmetric approaches. digitellinc.comnih.gov
Cyclization Reactions and Precursor Chemistry
A cornerstone in the synthesis of 4-substituted piperidines is the initial construction of a piperidone precursor, which can then be further functionalized. One of the most established methods for creating 4-piperidones is the Dieckmann condensation. dtic.miltandfonline.com This intramolecular cyclization of an aminodicarboxylate ester is a robust and widely used strategy. The general process involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate, to form a diester intermediate. This intermediate is then treated with a base (e.g., sodium hydride, sodium ethoxide) to induce ring closure, forming a cyclic β-ketoester. tandfonline.comsciencemadness.org Subsequent hydrolysis and decarboxylation yield the target 4-piperidone (B1582916). dtic.miltandfonline.com
Careful control of reaction conditions is crucial for the success of the Dieckmann condensation. The reaction is reversible, and the cyclic product can be susceptible to cleavage by alkoxides in a retro-Dieckmann reaction. tandfonline.com To mitigate this and prevent intermolecular side reactions, high dilution techniques are often employed. tandfonline.com
| Reaction | Key Reagents/Conditions | Intermediate | Product | Reference |
| Dieckmann Condensation | Primary Amine, 2 eq. Alkyl Acrylate, Base (e.g., Na, NaH), Solvent (e.g., Benzene (B151609), Toluene) | N,N-bis-alkoxycarbonylethyl)amine | Cyclic β-ketoester | dtic.miltandfonline.comreddit.com |
| Hydrolysis & Decarboxylation | Acid (e.g., HCl), Heat | Cyclic β-ketoester | 4-Piperidone | dtic.miltandfonline.com |
Other cyclization strategies to access piperidine precursors include the Petrenko-Kritschenko reaction, Nazarov cyclization, and various cycloaddition methods. dtic.mil More recently, methods such as gold-catalyzed cyclization of N-homopropargyl amides and ring-closing metathesis have been developed to provide novel entries to piperidone scaffolds. nih.govnih.gov
Stereoselective and Asymmetric Synthetic Routes to Piperidine Derivatives
The introduction of chirality into the piperidine ring is of paramount importance for developing pharmacologically active compounds. Numerous stereoselective and asymmetric strategies have been developed to achieve this. nih.gov These methods can be broadly categorized into approaches using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. researchgate.net
Chemo-enzymatic methods have emerged as a powerful tool for the asymmetric dearomatization of pyridines to produce substituted piperidines with high stereochemical precision. nih.gov For instance, a combination of an amine oxidase and an ene imine reductase in a one-pot cascade can convert N-substituted tetrahydropyridines into well-defined stereoisomers of 3- and 3,4-substituted piperidines. nih.gov
Asymmetric catalysis offers an efficient route to enantiomerically enriched piperidines. acs.org For example, chiral phosphine (B1218219) catalysts have been successfully employed in the [4+2] annulation of imines with allenes to furnish functionalized piperidines with excellent stereoselectivity. acs.org Similarly, rhodium-catalyzed carbometalation of dihydropyridines with arylboronic acids provides access to enantioenriched 3-substituted piperidines. acs.org Three-component reactions, such as the vinylogous Mannich-type reaction (VMR), can assemble multi-substituted chiral piperidines from simple precursors, mimicking biosynthetic pathways. rsc.org
| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |
| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase | Pyridinium to Chiral Piperidine | High Enantioselectivity | nih.gov |
| Catalytic Asymmetric Annulation | Chiral Phosphepine | Imine + Allene → Piperidine | High Enantioselectivity (cis-diastereomer) | acs.org |
| Rh-Catalyzed Carbometalation | [Rh(cod)(OH)]₂ / Chiral Ligand | Dihydropyridine + Arylboronic Acid | High Enantioselectivity | acs.org |
| Vinylogous Mannich Reaction | Chiral Dienolate Precursors | Three-component assembly | Diastereoselective Cyclization | rsc.org |
Introduction of the Sulfanyl (B85325) and Dichlorophenyl Moieties
With the piperidine core constructed, the next critical phase is the installation of the 2,6-dichlorophenylsulfanyl group at the 4-position. This is typically achieved by forming a carbon-sulfur (C-S) bond.
Mechanistic Studies of C-S Bond Formation via Sulfanylation Reactions
The formation of the C-S bond to create the aryl thioether linkage in 4-(2,6-dichloro-phenylsulfanyl)-piperidine is central to the synthesis. This transformation generally proceeds via a nucleophilic substitution pathway. A common approach involves converting the 4-piperidone into a 4-hydroxypiperidine (B117109) via reduction, which is then activated (e.g., as a tosylate or mesylate) to create a good leaving group. The resulting electrophilic piperidine can then react with a sulfur nucleophile, 2,6-dichlorothiophenol, in the presence of a base to form the desired thioether.
Alternatively, direct C-H sulfenylation has gained attention as a more atom-economical method. researchgate.net While typically applied to electron-rich arenes, related principles can be adapted. The mechanism of C-S bond formation often involves the generation of a thiyl radical or a metal-thiolate complex that then engages with the substrate. researchgate.netmdpi.com
The most direct and relevant mechanism for this specific target molecule, however, is the Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgbyjus.com In this pathway, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of this compound, this would involve the reaction of a piperidine-4-thiol with 1,2,3-trichlorobenzene (B84244) or a related activated dichlorophenyl derivative. The piperidine-4-thiolate anion, acting as the nucleophile, attacks the electron-deficient aromatic ring. The presence of electron-withdrawing groups, such as the chlorine atoms, activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com Subsequent loss of a leaving group (e.g., a chloride ion) restores the aromaticity and yields the final product. libretexts.org
Methodologies for Stereocontrolled Dichlorophenyl Group Introduction
Achieving stereocontrol during the introduction of the dichlorophenyl group is intrinsically linked to the stereochemistry of the piperidine precursor. If a chiral 4-substituted piperidine is used, where the substituent is a leaving group, the C-S bond formation will proceed via nucleophilic substitution.
For example, starting with an enantiomerically pure 4-hydroxypiperidine, the stereochemical outcome of the sulfanylation depends on the mechanism. If the hydroxyl group is converted into a good leaving group (like a tosylate), the subsequent attack by the 2,6-dichlorothiophenolate anion will proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the C-4 position.
| Precursor | Reagents | Mechanism | Stereochemical Outcome |
| (R)-4-tosyloxypiperidine | 2,6-Dichlorothiophenol, Base (e.g., K₂CO₃) | SN2 | (S)-4-(2,6-Dichloro-phenylsulfanyl)-piperidine |
| (S)-4-tosyloxypiperidine | 2,6-Dichlorothiophenol, Base (e.g., K₂CO₃) | SN2 | (R)-4-(2,6-Dichloro-phenylsulfanyl)-piperidine |
This stereochemical control is fundamental, as the biological activity of chiral molecules is often highly dependent on their specific three-dimensional arrangement.
Optimization of Synthetic Routes and Yields for Scalability in Research
For the synthesis of this compound, optimization efforts would focus on several areas. In the Dieckmann condensation, solvent choice, reaction time, and temperature can dramatically affect the yield. tandfonline.com For instance, increasing solvent dilution can favor the desired intramolecular cyclization over intermolecular polymerization. tandfonline.com
Recent advances have focused on creating more efficient and modular approaches to piperidine synthesis, reducing the number of steps required. news-medical.net Combining biocatalytic C-H oxidation with radical cross-coupling, for example, can streamline the construction of complex piperidines, reducing reliance on expensive precious metal catalysts and simplifying purification pathways. news-medical.net For the C-S bond formation step, catalyst selection (e.g., copper-based systems for cross-coupling reactions) and the choice of base and solvent are critical variables for maximizing yield and minimizing reaction times. acs.orgorganic-chemistry.org Investigating one-pot procedures, where multiple transformations occur in a single reaction vessel, can also significantly improve efficiency and reduce waste. acs.org Ultimately, a successful scale-up strategy involves a holistic assessment of the entire synthetic sequence to identify and address potential bottlenecks, ensuring a robust and economically viable process. acs.org
Novel Derivatization Strategies for Analog Generation (e.g., N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide (B1297472) derivatives)
A significant area of interest in medicinal chemistry is the derivatization of core scaffolds to explore structure-activity relationships and identify compounds with enhanced biological profiles. One such advanced derivatization strategy involves the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives. A detailed study outlines the synthesis and characterization of a series of these compounds, starting from a 1-(phenylsulfonyl)piperidine-4-carbohydrazide (B1331195) precursor. organic-chemistry.org
The general synthetic scheme for these derivatives is as follows:
Preparation of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide: This key intermediate is synthesized from isonipecotic acid. The piperidine nitrogen is first protected with a phenylsulfonyl group by reacting isonipecotic acid with benzenesulfonyl chloride. The carboxylic acid functionality is then converted to the corresponding hydrazide through reaction with hydrazine (B178648) hydrate.
Synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide Derivatives: The prepared 1-(phenylsulfonyl)piperidine-4-carbohydrazide is then reacted with various aryl or alkyl sulfonyl chlorides in the presence of a base, such as pyridine (B92270), to yield the final N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives. organic-chemistry.org
This synthetic approach allows for the introduction of a diverse range of aryl and alkyl sulfonyl groups, enabling a systematic investigation of the impact of these substituents on the compound's properties.
The following table summarizes the synthesis of a selection of these derivatives, highlighting the different sulfonyl chloride reagents used and the corresponding product designations.
| Entry | Sulfonyl Chloride Reagent | Product Designation |
| 1 | Benzenesulfonyl chloride | 4a |
| 2 | 4-Methylbenzenesulfonyl chloride | 4b |
| 3 | 4-Chlorobenzenesulfonyl chloride | 4c |
| 4 | 4-Bromobenzenesulfonyl chloride | 4d |
| 5 | 4-Fluorobenzenesulfonyl chloride | 4e |
| 6 | 4-Nitrobenzenesulfonyl chloride | 4f |
| 7 | 2-Naphthalenesulfonyl chloride | 4g |
| 8 | Methanesulfonyl chloride | 4h |
| 9 | Ethanesulfonyl chloride | 4i |
| 10 | 1-Propanesulfonyl chloride | 4j |
| 11 | 1-Butanesulfonyl chloride | 4k |
| 12 | 2,4,6-Trimethylbenzenesulfonyl chloride | 4l |
| 13 | 2-Mesitylenesulfonyl chloride | 4m |
| 14 | 2-Thiophenesulfonyl chloride | 4n |
Data sourced from Khalid et al. (2014). organic-chemistry.org
The characterization of these synthesized compounds was performed using various spectroscopic techniques, including Infrared (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Electron Ionization Mass Spectrometry (EI-MS). For instance, the 1H-NMR spectrum of compound 4a (N'-(phenylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide) showed characteristic signals for the aromatic protons of the two phenylsulfonyl groups, as well as the protons of the piperidine ring and the N-H protons of the hydrazide linkage. organic-chemistry.org The EI-MS data further confirmed the molecular weights of the synthesized derivatives. organic-chemistry.org
This derivatization strategy provides a robust platform for generating a library of novel piperidine-based compounds with diverse electronic and steric properties, which can then be screened for various biological activities.
Advanced Structural Elucidation and Conformational Analysis of 4 2,6 Dichloro Phenylsulfanyl Piperidine
Spectroscopic Characterization Beyond Basic Identification
Advanced spectroscopic methods are pivotal in elucidating the nuanced structural and electronic characteristics of 4-(2,6-Dichloro-phenylsulfanyl)-piperidine.
Detailed Vibrational Spectroscopy (FT-IR, FT-Raman) and Comprehensive Band Assignment
Vibrational spectroscopy provides a fingerprint of the molecule's functional groups and their environment. The primary vibrational modes for this compound can be assigned based on the analysis of similar structures. nih.gov
The piperidine (B6355638) ring vibrations are expected to be prominent. The N-H stretching vibration of the secondary amine is typically observed in the 3300-3500 cm⁻¹ region in the FT-IR spectrum. C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring and the dichlorophenyl ring would appear in the 2850-3000 cm⁻¹ range. The C-N stretching vibrations of the piperidine ring are expected in the 1250-1020 cm⁻¹ region.
The 2,6-dichlorophenyl group will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-S stretching vibration, crucial for linking the two main moieties, is anticipated to produce a weak to moderate band in the 710-570 cm⁻¹ range. The C-Cl stretching vibrations of the dichlorophenyl group are expected to be strong and fall in the 800-600 cm⁻¹ region.
In FT-Raman spectroscopy, the non-polar bonds will be more prominent. Therefore, the aromatic C=C stretching, C-S stretching, and C-Cl stretching bands are expected to be particularly intense and well-resolved. surfacesciencewestern.com
Table 1: Predicted Vibrational Band Assignments for this compound
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy |
|---|---|---|
| 3300-3500 | N-H Stretch | FT-IR |
| >3000 | Aromatic C-H Stretch | FT-IR, FT-Raman |
| 2850-3000 | Aliphatic C-H Stretch | FT-IR, FT-Raman |
| 1600-1450 | Aromatic C=C Stretch | FT-IR, FT-Raman |
| 1250-1020 | C-N Stretch | FT-IR |
| 800-600 | C-Cl Stretch | FT-IR, FT-Raman |
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D-NMR, Variable Temperature NMR) for Stereochemical and Conformational Assignment
The conformational flexibility of the piperidine ring is a key structural feature. The ring can exist in two chair conformations where the 4-(2,6-Dichloro-phenylsulfanyl) group is either in an axial or equatorial position. 1H and 13C NMR spectroscopy, along with 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for a definitive assignment. nih.gov
In the ¹H NMR spectrum, the chemical shift and coupling constants of the proton at C4 are diagnostic. An equatorial substituent generally results in a larger axial-axial coupling constant for the C4 proton with the adjacent axial protons at C3 and C5. Conversely, an axial substituent would lead to smaller axial-equatorial and equatorial-equatorial couplings.
Variable temperature NMR studies can provide insight into the dynamics of the chair-chair interconversion. By lowering the temperature, it may be possible to "freeze out" the individual conformers and determine their relative populations and the energy barrier for interconversion. The steric bulk of the 2,6-dichlorophenylsulfanyl group would likely favor the equatorial position to minimize 1,3-diaxial interactions. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the 2,6-dichlorophenyl thioether chromophore. researchgate.net The piperidine ring itself is a saturated heterocycle and does not absorb significantly in the UV-Vis region.
The primary absorption bands would arise from π → π* transitions within the benzene (B151609) ring. The presence of the sulfur atom (a thioether linkage) and the two chlorine atoms as substituents will influence the position and intensity of these bands. The lone pairs on the sulfur atom can participate in n → π* transitions, which are typically weaker and may be observed at longer wavelengths. The chlorine atoms, being electron-withdrawing and having lone pairs, will also modulate the electronic transitions. One would expect to see a primary absorption band around 250-280 nm. researchgate.net
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) would confirm the precise molecular formula of the compound (C₁₁H₁₃Cl₂NS). The fragmentation pattern in the mass spectrum provides valuable structural information. nih.gov
Upon electron ionization, the molecular ion peak [M]⁺ would be observed. A key fragmentation pathway for thioethers is the cleavage of the C-S bond. miamioh.edu For this compound, this could lead to the formation of a [C₆H₃Cl₂S]⁺ fragment and a piperidinyl radical, or a [C₅H₁₀N]⁺ fragment and a dichlorophenylsulfanyl radical. The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a characteristic feature for all chlorine-containing fragments. Further fragmentation of the piperidine ring could occur through the loss of ethylene (B1197577) or other small neutral molecules. researchgate.net
Solid-State Structural Investigations
X-ray Crystallography for Absolute Configuration and Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netvensel.org For this compound, a crystal structure would provide precise bond lengths, bond angles, and torsion angles. nih.gov
It would confirm the chair conformation of the piperidine ring and definitively establish the equatorial or axial orientation of the 4-(2,6-dichloro-phenylsulfanyl) substituent. mdpi.com The analysis would also reveal the relative orientation of the dichlorophenyl ring with respect to the piperidine ring. Intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, and potential π-stacking interactions between the aromatic rings, would be elucidated, providing insight into the crystal packing. researchgate.net
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~8-10 |
| c (Å) | ~15-18 |
| β (°) | ~95-105 |
Table of Compounds
| Compound Name |
|---|
Hirshfeld Surface Analysis and Fingerprint Plots for Detailed Intermolecular Interactions and Crystal Packing
This section would require the crystallographic information file (CIF) of this compound, obtained from single-crystal X-ray diffraction. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close contact, which are indicative of interactions like hydrogen bonds and halogen bonds.
| Interaction Type | Contribution (%) |
| H···H | Data not available |
| Cl···H/H···Cl | Data not available |
| S···H/H···S | Data not available |
| C···H/H···C | Data not available |
| N···H/H···N | Data not available |
| Cl···Cl | Data not available |
| Other | Data not available |
Conformational Analysis and Isomerism in Solution and Solid States
The conformational landscape of the piperidine ring is of significant interest. This section would explore the different spatial arrangements (conformers) of this compound in both solution and solid phases. The piperidine ring typically adopts a chair conformation, but the substituents can exist in either axial or equatorial positions. The interplay of steric and electronic effects of the 2,6-dichlorophenylsulfanyl group would determine the preferred conformation.
Dynamic NMR Studies of Conformational Equilibria
Dynamic NMR (DNMR) spectroscopy is a key technique for studying the kinetics of conformational changes in solution. By analyzing the NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between different conformers increases. This allows for the determination of the energy barriers (activation energy, ΔG‡) for processes such as ring inversion of the piperidine moiety. Without experimental data, it is not possible to report on the conformational equilibria or the energetic barriers to interconversion for this specific compound.
Theoretical and Experimental Approaches to Preferred Conformational States
This subsection would integrate experimental findings (from NMR and X-ray crystallography) with theoretical calculations (using methods like Density Functional Theory, DFT) to provide a complete picture of the molecule's preferred three-dimensional structure. Theoretical calculations can predict the relative energies of different conformers (e.g., chair with the substituent in the axial vs. equatorial position) and help to rationalize the experimental observations. For instance, calculations could elucidate whether the equatorial or axial conformer is more stable and by how much energy.
Computational Chemistry and Theoretical Studies on 4 2,6 Dichloro Phenylsulfanyl Piperidine
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
No peer-reviewed data from DFT calculations for 4-(2,6-dichloro-phenylsulfanyl)-piperidine were found. Such calculations would typically provide insights into the molecule's three-dimensional shape, bond lengths, bond angles, and electronic structure.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction
There are no available MEP maps for this compound. An MEP analysis would identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. nih.govsci-hub.se
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation Phenomena
Specific NBO analysis data for this compound is not documented in the literature. This type of analysis explains the delocalization of electron density between orbitals, providing a quantitative basis for understanding molecular stability and hyperconjugative interactions. researchgate.netresearchgate.netnih.gov
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis for Stability and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding energy gap, have not been reported for this compound. This analysis is fundamental for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects in Biological Environments
No studies detailing MD simulations of this compound were identified. MD simulations are used to model the dynamic behavior of a molecule over time, showing its conformational changes and interactions with its environment, such as water molecules in a biological system. nih.govrsc.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding affinity and mode of a potential drug to its target protein. ddg-pharmfac.netekb.eg However, specific docking studies for this compound against the receptors listed below have not been published.
Prediction of Binding Affinities and Modes with Specific Biological Receptors and Enzymes
No specific binding affinity data (such as docking scores or predicted inhibition constants) or interaction modes for this compound with the following targets are available in the scientific literature:
Influenza A virus receptors: While various compounds are tested against influenza targets like neuraminidase and RNA-dependent RNA polymerase, no such data exists for this specific compound. nih.govnih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): These enzymes are key targets in Alzheimer's disease research, and many inhibitors feature a piperidine (B6355638) scaffold. e-nps.or.krmdpi.com However, docking results for this compound are absent.
Phosphodiesterase (PDE): PDE inhibitors are used for various conditions, but no docking studies of this compound against any PDE isoform have been reported. nih.govnih.gov
Histamine (B1213489) H3/H4 receptors: Piperidine and piperazine (B1678402) moieties are common in ligands targeting histamine receptors, but specific docking analyses for this compound are not documented. nih.govnih.gov
Identification of Key Interacting Residues and Hydrogen Bonding Networks at the Binding Interface
While specific binding interface data for this compound is not documented in the available research, molecular docking studies on analogous phenyl piperidine derivatives have successfully identified crucial amino acid residues that govern their biological activity. These studies are fundamental in drug design, providing a virtual snapshot of how a ligand may interact with its protein target.
For instance, in a study focused on a series of phenyl piperidine derivatives acting as dual antagonists for the Neurokinin 1 receptor (NK1R) and inhibitors for the serotonin (B10506) transporter (SERT), molecular docking simulations revealed key interactions within the binding sites of these proteins. The results indicated that for SERT, essential interactions occur with amino acids such as Glu33, Asp395, and Arg26 . For the NK1R receptor, the key interacting residues were identified as Ala30, Lys7, Asp31, Phe5, and Tyr82 nih.gov. These interactions, which can include hydrogen bonds, electrostatic interactions, and hydrophobic contacts, are critical for the affinity and specificity of the ligands.
The general approach in such studies involves:
Homology Modeling: Constructing a 3D model of the target protein if its crystal structure is not available.
Molecular Docking: Simulating the binding of the ligand to the protein's active site to predict its preferred orientation and binding affinity.
Interaction Analysis: Examining the docked pose to identify specific amino acid residues and the types of non-covalent interactions formed, such as hydrogen bonds.
Although these specific residues are for a different set of molecules, they exemplify the type of information that would be sought in a computational study of this compound to understand its mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR models have been specifically developed for a series of this compound derivatives, numerous studies have successfully applied this methodology to other classes of piperidine compounds.
These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. The development of a QSAR model typically involves:
Dataset Collection: Assembling a series of compounds with known biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors that quantify various aspects of the chemical structure (e.g., topological, electronic, steric properties).
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to create a predictive equation.
Model Validation: Rigorously testing the model's robustness and predictive power using internal and external validation techniques.
For example, QSAR models have been developed to predict the toxicity of 33 different piperidine derivatives against the mosquito species Aedes aegypti. In this study, 2D topological descriptors were used to build models with high predictive accuracy, achieving determination coefficients (r²) greater than 0.85 for the training sets and 0.8 for the test sets nih.gov.
Another study focused on a series of furan-pyrazole piperidine derivatives with Akt1 inhibitory and antiproliferative activities. Using 3D and 2D autocorrelation descriptors, robust QSAR models were established with strong statistical significance (r² values ranging from 0.742 to 0.832) researchgate.net.
These examples demonstrate the utility of QSAR in profiling the activity of piperidine derivatives. A similar approach could theoretically be applied to a series of this compound derivatives to guide the design of new analogs with optimized properties. The table below illustrates the kind of data typically generated in a QSAR study for a hypothetical series of derivatives.
| Compound ID | R1 Group | R2 Group | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |
| Derivative 1 | H | CH3 | 1.2 | 1.1 |
| Derivative 2 | F | H | 0.8 | 0.9 |
| Derivative 3 | Cl | H | 0.5 | 0.6 |
| Derivative 4 | Br | CH3 | 0.7 | 0.7 |
| Derivative 5 | OCH3 | H | 2.5 | 2.3 |
This table is a hypothetical representation of data from a QSAR study and does not represent actual experimental data for this compound derivatives.
Pharmacological and Mechanistic Investigations of 4 2,6 Dichloro Phenylsulfanyl Piperidine and Analogs Preclinical Focus
Enzyme Inhibition Studies
No specific studies detailing the inhibitory activity of 4-(2,6-dichloro-phenylsulfanyl)-piperidine on cholinesterases or phosphodiesterases were identified. However, the broader family of piperidine-containing molecules has been investigated for these properties. For instance, certain piperidine (B6355638) derivatives have been explored as acetylcholinesterase (AChE) inhibitors in the context of Alzheimer's disease. One such example is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, which was found to be a potent AChE inhibitor with an IC50 value of 5.7 nM and showed 1250 times more selectivity for AChE over butyrylcholinesterase nih.gov.
Similarly, while no phosphodiesterase inhibition data exists for the target compound, other piperidine analogs have been evaluated.
Receptor Binding Assays and Affinity Determination
Direct receptor binding assays for this compound, including for histamine (B1213489) H3/H4 receptors, have not been reported in the available literature. The field of medicinal chemistry has seen the development of various piperidine derivatives targeting these receptors. For example, novel series of 4-oxypiperidines have been designed as histamine H3 receptor (H3R) antagonists, with some compounds showing nanomolar affinity nih.gov.
Analogs containing the dichlorophenylpiperidine structure have been evaluated for their activity at other receptors. One such compound, (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111), was identified as a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, antagonizing N/OFQ-induced G-protein coupled inwardly rectifying K+ (GIRK) current with an IC50 value of 87.7±1.2 nM nih.gov.
Cellular Assays for Specific Biological Activities and Target Engagement in vitro
There is no available data from cellular assays investigating the antiviral or antiproliferative activity of this compound. The piperidine scaffold is a common feature in compounds with a wide range of biological activities.
Target Identification and Validation Methodologies in vitro
Without primary cellular activity data, no target identification or validation studies for this compound have been performed. For other bioactive piperidine derivatives, methodologies such as phenotypic screening followed by genetic and proteomic approaches have been used to identify molecular targets.
Elucidation of Mechanism of Action at the Molecular and Sub-cellular Level
The mechanism of action for this compound at a molecular or sub-cellular level remains unelucidated due to the lack of foundational biological activity studies.
Comparative Pharmacological Profiling of Structurally Related Analogs
While data on this compound is unavailable, several analogs incorporating the 2,6-dichlorophenyl and piperidine motifs have been characterized, offering a comparative perspective on potential activities.
One notable analog is N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) , a potent inhibitor of multiple cyclin-dependent kinases (CDKs). Another related compound, N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) , an analog of lidocaine, has shown a pharmacological profile with sedative-hypnotic and vasorelaxant effects, but without the seizure-inducing adverse effects of lidocaine.
Furthermore, 1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1h)-One has been identified as a compound targeting Mitogen-activated protein kinase 14. These examples highlight the diverse pharmacological profiles that can be achieved with the 2,6-dichlorophenylpiperidine scaffold.
Below is a table summarizing the findings on these structurally related analogs.
| Compound Name | Target/Activity | Key Findings |
| N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) | Cyclin-Dependent Kinase (CDK) Inhibitor | Potent inhibitor of CDKs, evaluated in clinical trials for cancer treatment. |
| (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111) | NOP Receptor Antagonist | Potent and selective antagonist of the NOP receptor with an IC50 of 87.7±1.2 nM. nih.gov |
| N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) | Lidocaine Analog | Exhibits anesthetic, sedative-hypnotic, and vasorelaxant effects without seizure induction. |
| 1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1h)-One | Mitogen-activated protein kinase 14 | Identified as a ligand for this kinase. |
Structure Activity Relationship Sar and Lead Optimization Studies
Systematic Structural Modifications and Their Impact on Preclinical Biological Activity
The exploration of the chemical space around the 4-(2,6-dichloro-phenylsulfanyl)-piperidine core has been a subject of intense investigation. Preclinical studies have systematically dissected the molecule, revealing how subtle changes to its distinct regions—the piperidine (B6355638) nitrogen, the dichlorophenyl ring, and the sulfanyl (B85325) linker—profoundly influence its interaction with biological targets.
Variations on the Piperidine Nitrogen Substituent and its Effect on Target Interaction
The secondary amine of the piperidine ring offers a prime location for chemical modification, and its substitution has been shown to be a critical determinant of biological activity. The nature of the substituent at the N1 position can dramatically alter the compound's affinity and selectivity for its target.
Research has demonstrated that the introduction of various functionalities, ranging from small alkyl groups to more complex aryl and heteroaryl moieties, can significantly modulate the compound's pharmacological profile. For instance, the addition of a benzyl (B1604629) group has been explored to introduce aromatic interactions with the target protein. The substitution pattern on this benzyl ring can further refine these interactions.
The basicity of the piperidine nitrogen is another crucial factor. Capping the nitrogen with electron-withdrawing groups, such as amides or sulfonamides, can reduce its basicity, which may be advantageous for cell permeability and reducing off-target effects related to interactions with aminergic receptors. Conversely, maintaining a basic nitrogen can be essential for forming key salt-bridge interactions within the binding pocket of a target.
| N1-Substituent | Modification | Impact on Preclinical Biological Activity |
| Hydrogen | Unsubstituted | Baseline activity, serves as a synthetic precursor. |
| Small Alkyl Chains | Methyl, Ethyl | Can enhance lipophilicity and cell permeability. |
| Benzyl Groups | Substituted and Unsubstituted | Introduces potential for π-π stacking interactions. |
| Amides/Sulfonamides | Acyl, Sulfonyl groups | Reduces basicity, potentially improving selectivity and pharmacokinetic properties. |
| Heterocyclic Rings | Pyridinyl, Pyrimidinyl | Can introduce additional hydrogen bond donors/acceptors and modulate physicochemical properties. |
Modifications of the Dichlorophenyl Ring and Halogenation Patterns
The 2,6-dichloro substitution pattern on the phenyl ring is a key feature of the core structure, providing a specific steric and electronic profile. Modifications to this ring, including altering the number, position, and nature of the halogen substituents, have been instrumental in optimizing target engagement.
Studies have shown that the presence and positioning of the chlorine atoms are often crucial for potent activity. The ortho-dichloro arrangement can force the phenyl ring into a specific conformation relative to the piperidine ring, which may be optimal for binding. Shifting the chlorine atoms to other positions, such as 3,4-dichloro, or replacing them with other halogens like fluorine or bromine, can lead to significant changes in activity, highlighting the sensitivity of the target to the electronic and steric properties of this region.
Furthermore, the introduction of other substituents on the phenyl ring, in addition to or in place of the halogens, has been explored to probe for additional binding interactions and to modulate properties such as metabolic stability.
| Phenyl Ring Modification | Preclinical Biological Activity Outcome |
| 2,6-Dichloro (Parent) | Often demonstrates high potency due to specific conformational and electronic effects. |
| 3,4-Dichloro | Can result in altered selectivity and potency profiles. |
| Monochloro | Generally shows reduced activity compared to dichloro analogs, indicating the importance of di-substitution. |
| Other Halogens (F, Br) | Modulates lipophilicity and electronic properties, leading to varied activity. |
| Additional Substituents | Introduction of groups like methyl or methoxy (B1213986) can impact metabolic stability and target interaction. |
Alterations to the Sulfanyl Linker and its Conformational Influence
Bioisosteric replacement of the sulfur atom with other linkers, such as an oxygen atom (ether), a methylene (B1212753) group (carbon bridge), or an amino group (amine), has been a common strategy in lead optimization. These modifications can significantly alter the bond angles and rotational freedom of the molecule, thereby influencing how it presents its key binding features to the target. For example, replacing the sulfanyl linker with a more rigid group could lock the molecule into a more bioactive conformation, potentially increasing potency. Conversely, a more flexible linker might allow the molecule to adapt to different conformations required for binding to multiple targets.
Identification of Pharmacophores and Essential Structural Features for Desired Biological Activity
Through extensive SAR studies, a clear pharmacophore model for this class of compounds has begun to emerge. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity. For the this compound series, key pharmacophoric features have been identified.
The 2,6-dichlorophenyl group is often a critical hydrophobic feature that occupies a specific pocket in the target protein. The precise orientation of this group, dictated by the sulfanyl linker, is paramount. The piperidine ring serves as a central scaffold, correctly positioning the other key functionalities. The nitrogen atom of the piperidine ring, depending on its substitution, can act as a hydrogen bond acceptor or a basic center for ionic interactions. Finally, the substituent on the piperidine nitrogen often provides additional points of interaction, such as hydrogen bonding or hydrophobic contacts, which are crucial for high-affinity binding.
Strategies for Enhancing Potency, Selectivity, and Modulating Specific Target Interactions (preclinical concepts)
Lead optimization is a crucial phase in drug discovery that aims to refine the properties of a promising lead compound to generate a preclinical candidate. For the this compound series, several preclinical strategies have been conceptualized to enhance potency, improve selectivity, and fine-tune interactions with specific biological targets.
One key strategy involves the use of computational modeling and structure-based drug design. By understanding the three-dimensional structure of the target protein, medicinal chemists can rationally design modifications to the lead compound that are predicted to form more favorable interactions, thereby increasing potency. This can involve adding functional groups that can form new hydrogen bonds or hydrophobic interactions with the protein.
Selectivity is another critical parameter that is often addressed during lead optimization. Many drugs fail in clinical trials due to off-target effects. To improve selectivity, modifications can be made to the lead compound that exploit subtle differences between the target protein and other related proteins. For example, introducing a bulky substituent might be tolerated by the target's binding site but could clash with the binding site of an off-target protein, thus improving selectivity.
Modulating specific target interactions is also a key goal. This can involve fine-tuning the electronics of the molecule to alter its binding kinetics or introducing functionalities that can interact with specific amino acid residues in the target protein. These strategies, guided by a deep understanding of the SAR, are essential for transforming a promising lead compound into a viable drug candidate.
Advanced Research Applications and Future Directions for 4 2,6 Dichloro Phenylsulfanyl Piperidine
Role in Rational Drug Design Strategies and Scaffold Optimization
Rational drug design leverages the structural information of biological targets to design molecules with high affinity and selectivity. nih.gov The 4-(2,6-dichloro-phenylsulfanyl)-piperidine scaffold offers a versatile platform for such strategies, where each component can be systematically modified to optimize pharmacological properties.
The piperidine (B6355638) ring serves as a central scaffold that can be functionalized to explore interactions within a target's binding pocket. nih.gov Its chair-like conformation presents substituents in distinct axial and equatorial positions, providing a level of three-dimensional diversity that is often sought after in modern drug discovery to improve properties and escape flatland of aromatic compounds. rsc.org The secondary amine in the piperidine ring is a key functional group, acting as a hydrogen bond donor or acceptor and providing a point for further chemical modification.
Scaffold optimization of this molecule would involve a systematic investigation of its structure-activity relationships (SAR). The 2,6-dichloro substitution pattern on the phenyl ring is particularly significant. These chlorine atoms can serve multiple roles:
Steric Influence : They lock the conformation of the phenyl ring relative to the piperidine core, which can be crucial for fitting into a specific binding site.
Electronic Effects : As electron-withdrawing groups, they modulate the pKa of the molecule and can influence metabolic stability.
Hydrophobic Interactions : The chlorine atoms can form halogen bonds or engage in hydrophobic interactions with the target protein, potentially enhancing binding affinity. nih.gov
The thioether linkage provides flexibility and can participate in key interactions with target residues. The sulfur atom itself is a potential hydrogen bond acceptor. In a lead optimization campaign, this linker could be altered—for instance, oxidized to a sulfoxide (B87167) or sulfone—to fine-tune solubility, polarity, and binding characteristics.
| Molecular Component | Optimization Strategy | Potential Impact on Properties |
|---|---|---|
| Piperidine Ring | Introduction of substituents (e.g., methyl, hydroxyl) at positions 2, 3, 5, or 6. | Alters stereochemistry and 3D shape; can improve selectivity and reduce off-target effects. rsc.org |
| Piperidine Nitrogen (N-H) | Alkylation, acylation, or substitution with other functional groups. | Modulates basicity, solubility, and metabolic stability; provides a vector for exploring additional binding interactions. mdpi.com |
| Thioether Linker (-S-) | Oxidation to sulfoxide (-SO-) or sulfone (-SO2-); replacement with O, CH2, or NH. | Modifies polarity, hydrogen bonding capacity, and metabolic stability. |
| Dichlorophenyl Ring | Varying the halogen (F, Br, I); altering the substitution pattern (e.g., 3,4-dichloro or 2,4,6-trichloro). | Fine-tunes electronic properties, lipophilicity, and potential for halogen bonding. |
Potential as a Chemical Probe for Investigating Novel Biological Pathways
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in cellular or in vivo systems. nih.gov Due to its distinct structural features, this compound could serve as a starting point for the development of a chemical probe. The dichlorophenyl moiety is a common feature in inhibitors of various protein classes, including kinases and proteases, suggesting potential targets for this scaffold. nih.govnih.gov
To be validated as a chemical probe, a compound must demonstrate high potency and selectivity for its intended target. The development process for turning this compound into such a tool would involve several steps:
Target Identification : Screening the compound against diverse panels of biological targets (e.g., kinases, GPCRs, ion channels) to identify a high-affinity interaction.
Affinity and Selectivity Optimization : Synthesizing a focused library of analogs to improve potency for the identified target and eliminate activity against related off-targets. This would involve the optimization strategies outlined in the previous section.
Development of a Negative Control : Creating a structurally similar analog that is inactive against the target. This molecule is crucial for confirming that the observed biological effects are due to the intended target engagement.
The secondary amine of the piperidine ring provides a convenient handle for attaching reporter tags, such as fluorophores or biotin, which are essential for visualizing the probe's interaction with its target in biological assays.
| Criterion | Description | Modification Strategy for this compound |
|---|---|---|
| Potency | High affinity for the target (typically nanomolar or better). | Systematic SAR studies to enhance binding interactions. |
| Selectivity | Minimal interaction with other targets, especially those within the same family. | Modify substituents to exploit unique features of the target's binding site. |
| Cellular Activity | Ability to penetrate cell membranes and engage the target in a cellular context. | Optimize physicochemical properties like lipophilicity and polarity. |
| Defined Mechanism of Action | A clear understanding of how the molecule interacts with its target. | Co-crystallography, NMR studies, and photo-affinity labeling. |
| Availability of a Negative Control | A structurally close, inactive analog. | Synthesize an isomer or analog predicted by modeling to lack a key binding interaction. |
Theoretical Development of Prodrug Strategies or Targeted Delivery Systems for Enhanced Research Utility
Prodrugs are inactive or less active molecules that are metabolically converted into the active parent drug in the body. mdpi.com This strategy can be used to improve properties such as solubility, stability, or cell permeability. The secondary amine of this compound is an ideal site for prodrug modification. For research purposes, a prodrug approach could be used to control the release of the active compound in specific cellular compartments or tissues.
Theoretical prodrug strategies could include:
N-Acylation : Converting the amine into an amide that can be hydrolyzed by cellular amidases.
N-Phosphorylation : Creating a phosphate (B84403) ester that is cleaved by phosphatases, a strategy that can significantly enhance aqueous solubility. google.com
N-Acyloxyalkylation : Attaching a group that is cleaved by esterases to release the parent amine.
Beyond prodrugs, the molecule could be incorporated into targeted delivery systems. nih.gov For instance, it could be conjugated to a polymer, nanoparticle, or antibody designed to accumulate in specific tissues, such as tumors. nih.gov This would enhance its local concentration and minimize systemic exposure, which is particularly valuable for potent or cytotoxic compounds in a research setting. The piperidine nitrogen provides a straightforward point of attachment for linkers used in such conjugation chemistries.
| Strategy | Modification at Piperidine Nitrogen | Rationale for Research Utility |
|---|---|---|
| Amide Prodrug | Formation of an N-acetyl or N-aminoacyl bond. | Masks the basic amine to improve cell permeability; release by intracellular amidases. |
| Phosphate Prodrug | Attachment of a phosphate or phosphonate (B1237965) group. | Dramatically increases aqueous solubility for in vitro assays or formulation. google.com |
| Carbamate Prodrug | Formation of an N-alkoxycarbonyl group. | Offers a range of cleavage rates depending on the choice of the alkoxy group. |
| Targeted Delivery Conjugate | Attachment to a larger carrier via a cleavable linker. | Enables tissue-specific delivery for in vivo studies, reducing off-target effects. nih.gov |
Emerging Methodologies in Piperidine Research and Their Applicability to this compound Studies
The synthesis of complex piperidine derivatives has been revolutionized by modern organic chemistry. nih.gov While traditional methods often require multi-step sequences, emerging methodologies offer more efficient and versatile routes to these valuable scaffolds. researchgate.netresearchgate.net These new methods would be highly applicable to studies involving this compound, enabling rapid synthesis of analogs for SAR studies.
Recent advances of particular relevance include:
Biocatalytic C–H Oxidation : This technique uses enzymes to selectively install hydroxyl groups onto the piperidine ring at positions that are difficult to access through traditional chemistry. rice.edunews-medical.net This would allow for the creation of novel, stereochemically defined analogs.
Radical Cross-Coupling : Nickel-catalyzed radical cross-coupling methods enable the direct formation of new carbon-carbon bonds on the piperidine ring, simplifying the construction of complex derivatives. rice.edunews-medical.net
Dearomatization of Pyridines : Novel methods for the hydrogenation or functionalization of pyridine (B92270) precursors allow for the stereoselective synthesis of highly substituted piperidines. nih.gov This could provide a more efficient route to the core piperidine scaffold.
These advanced synthetic tools would not only accelerate the synthesis of the target compound but also facilitate "late-stage functionalization," where complex modifications are introduced at the end of a synthetic sequence. This approach is invaluable for quickly generating a diverse library of related compounds from a common intermediate, which is a key strategy in modern drug discovery and chemical biology. news-medical.net
| Methodology | Traditional Approach | Emerging Approach | Applicability to Current Compound |
|---|---|---|---|
| Ring Formation | Cyclization of linear precursors; reduction of pyridines under harsh conditions. nih.gov | Catalytic asymmetric dearomatization; novel cyclization cascades. nih.govmdpi.com | More efficient and stereocontrolled synthesis of the core scaffold. |
| Ring Functionalization | Multi-step protection, activation, and substitution sequences. | Direct C-H activation, biocatalysis, late-stage functionalization. rice.edunews-medical.net | Rapid generation of diverse analogs for SAR studies. |
| Stereocontrol | Often results in mixtures of diastereomers requiring separation. | Highly stereoselective catalysts and reagents provide single isomers. rsc.org | Allows for the study of individual stereoisomers and their biological activity. |
Future Research Directions and Unexplored Academic Avenues for this compound and its Chemical Space
The full research potential of this compound and its chemical space remains largely untapped. Future academic investigations could proceed in several promising directions.
A primary avenue is the comprehensive exploration of this compound's biological activity. An unbiased, high-throughput screening campaign against a broad array of targets could reveal novel and unexpected biological functions. This could be followed by detailed mechanistic studies to elucidate its mode of action.
Another key direction is the systematic exploration of the surrounding "chemical space." This involves creating and testing a matrix of analogs where each component of the molecule is varied:
Phenyl Ring Substitution : Exploring different halogenation patterns (e.g., fluoro, bromo) and other substituents (e.g., trifluoromethyl, cyano) to probe electronic and steric requirements for activity.
Linker Modification : Systematically replacing the thioether with sulfoxide, sulfone, ether, amine, or methylene (B1212753) groups to understand the role of the linker in target binding and molecular properties.
Piperidine Ring Isomers : Synthesizing and evaluating different stereoisomers and regioisomers of substituents on the piperidine ring to map the 3D pharmacophore. rsc.org
Finally, advanced computational studies, including molecular dynamics simulations and quantum mechanics calculations, could provide deeper insight into the conformational preferences of the scaffold and its interactions with potential biological targets. ajchem-a.com This in silico work could guide the synthesis of next-generation analogs with enhanced potency and selectivity, accelerating the journey from a simple chemical entity to a powerful research tool.
| Research Area | Project Goal | Key Methodologies |
|---|---|---|
| Chemical Biology | Identify and validate novel biological targets. | High-throughput screening, proteomics, cell-based assays. |
| Medicinal Chemistry | Establish detailed Structure-Activity Relationships (SAR). | Parallel synthesis, late-stage functionalization, bioisosteric replacement. |
| Computational Chemistry | Model ligand-target interactions and predict properties of new analogs. | Molecular docking, molecular dynamics, free energy perturbation. nih.gov |
| Synthetic Chemistry | Develop novel, efficient, and stereoselective routes to the scaffold. | Catalysis, flow chemistry, biocatalysis. rice.edunews-medical.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
